molecular formula C59H109NO28 B576557 NIOBIUM TRISELENIDE CAS No. 12034-78-5

NIOBIUM TRISELENIDE

Cat. No.: B576557
CAS No.: 12034-78-5
M. Wt: 1280.5
InChI Key: ZZEVCMLJFWLMQA-UHFFFAOYSA-N
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Description

Niobium triselenide (NbSe3) is an inorganic compound belonging to the class of transition metal trichalcogenides. It is recognized as the first reported one-dimensional compound to exhibit the phenomenon of sliding charge density waves (CDW), making it a model system for quasi-1D quantum phenomena . Its highly anisotropic structure consists of infinite co-parallel chains of NbSe6 trigonal prisms . This unique structure gives rise to distinctive electronic properties, including two sharp anomalies in electrical resistivity at temperatures of 59 K and 145 K, which are attributed to charge density wave formations and associated Peierls transitions . Researchers value NbSe3 for fundamental studies on CDW transport, pinning, magnetism, and other condensed matter phenomena . Beyond fundamental physics, its fibrous structure and high electrical conductivity have also prompted investigations into its application as a cathode material in rechargeable lithium batteries . More recently, controlled synthesis of high-quality, large-size single crystals has been achieved via chemical vapor deposition (CVD) methods, opening new avenues for exploring its intrinsic properties in nonlinear optics and advanced electronic devices . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

12034-78-5

Molecular Formula

C59H109NO28

Molecular Weight

1280.5

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C59H109NO28/c61-58(62)6-8-64-10-12-66-14-16-68-18-20-70-22-24-72-26-28-74-30-32-76-34-36-78-38-40-80-42-44-82-46-48-84-50-52-86-54-55-87-53-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-60-59(63)88-56-57-4-2-1-3-5-57/h1-5H,6-56H2,(H,60,63)(H,61,62)

InChI Key

ZZEVCMLJFWLMQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Synonyms

NIOBIUM TRISELENIDE

Origin of Product

United States

Synthesis Methodologies and Advanced Material Fabrication

Bulk Crystal Growth Techniques

These methods focus on producing larger, macroscopic crystals of NbSe₃, which can then be utilized as precursors for lower-dimensional forms or studied directly.

The fundamental synthesis of NbSe₃ is achieved through a solid-state reaction by heating elemental niobium and selenium powders at temperatures ranging from 600 to 700 °C, following the stoichiometry:

Nb + 3 Se → NbSe₃ wikipedia.org

This direct reaction is a common starting point for obtaining NbSe₃. However, the resulting black crystals can often contain impurities, most notably niobium diselenide (NbSe₂). Achieving high purity is crucial for studying the intrinsic properties of NbSe₃, particularly its CDW behavior. Purity considerations often involve careful control of precursor stoichiometry, reaction temperature, and duration. The presence of NbSe₂ can significantly alter the electronic transport characteristics, masking or interfering with the expected CDW transitions wikipedia.org.

Chemical Vapor Transport (CVT) is a widely employed technique for growing high-purity, single-crystalline NbSe₃, often yielding needle-like or fibrous crystals researchgate.net2dsemiconductors.comarxiv.org. This method typically involves heating a mixture of niobium and selenium in a sealed ampoule with a transport agent, such as iodine or excess selenium, in a temperature gradient wikipedia.orgaip.orgnsf.govtaylorandfrancis.com.

The process relies on the differential solubility of the reactants and products in the gas phase. The transport agent facilitates the movement of Nb and Se species from a hotter source zone to a cooler growth zone, where they re-nucleate and form crystals. Key parameters for optimization include:

Temperature Gradient: A carefully controlled temperature gradient between the source and growth zones is essential for directed crystal growth and minimizing unwanted side reactions or decomposition wikipedia.orgtaylorandfrancis.com. Typical growth temperatures for NbSe₃ are between 650 and 700 °C wikipedia.org.

Transport Agent: Iodine or excess selenium are commonly used. The choice and concentration of the transport agent influence the growth rate and crystal morphology aip.orgnsf.gov.

Stoichiometry of Precursors: Precise control over the Nb:Se ratio is important to ensure the formation of NbSe₃ and minimize other niobium selenide (B1212193) phases wikipedia.orgrsc.orgmdpi.com.

Reaction Time: Sufficient time is needed for the vapor transport and crystal growth processes to occur effectively.

CVT is particularly effective for purifying NbSe₃, as it can separate the desired phase from impurities like NbSe₂ by operating within a temperature window where NbSe₂ is not stable wikipedia.org. This technique has been instrumental in producing high-quality crystals suitable for detailed electrical transport studies researchgate.net2dsemiconductors.comarxiv.org.

Low-Dimensional Material Synthesis

The unique 1D nature of NbSe₃ makes it amenable to exfoliation and synthesis into lower-dimensional forms, such as nanowires, nanoribbons, and few-layer structures, which can exhibit enhanced or modified CDW properties due to quantum confinement effects researchgate.netarxiv.org.

NbSe₃ nanostructures, including nanowires and nanoribbons, can be synthesized through several approaches:

Direct Synthesis: Direct reaction of Nb and Se powders under specific conditions can yield nanostructures nih.gov. This method often involves vapor-phase reactions. For instance, a facile one-step vapor transport process involving selenium powder transported onto a niobium foil substrate has been reported to produce single-crystalline NbSe₃ nanoribbons researchgate.netarxiv.org.

Conversion from Precursors: NbSe₃ nanostructures can serve as precursors for other materials. For example, annealing NbSe₃ nanostructures in ammonia (B1221849) gas can convert them into niobium nitride wires and ribbons aip.org.

Ultrasonic Treatment: Bulk NbSe₃ can be sonicated in organic solvents to break down the material into nanoribbons core.ac.ukresearchgate.netrsc.orgcatalysis.ru. This method, often referred to as liquid-phase exfoliation, aims to separate the weakly bonded chains or layers core.ac.ukresearchgate.netrsc.orgcatalysis.ruarxiv.orgnih.gov.

Mechanical Exfoliation: While primarily used for few-layer materials (discussed below), mechanical methods can also yield nanoribbons from bulk crystals researchgate.netnih.govresearchgate.netcsic.es.

The transverse dimensions of these nanostructures typically range from tens to hundreds of nanometers nih.gov. Studies indicate that nanoribbons may exhibit enhanced CDW properties compared to bulk NbSe₃ due to size confinement effects researchgate.netarxiv.org.

Chemical exfoliation, often achieved through sonication in organic solvents, is a key method for producing colloidal dispersions of NbSe₃ nanoribbons core.ac.ukresearchgate.netrsc.orgcatalysis.ruarxiv.orgnih.gov. This process leverages the relatively weak van der Waals forces between the NbSe₃ chains or layers, allowing them to be dispersed in liquids.

Solvent Selection: Various organic solvents such as dimethylformamide (DMF), acetonitrile, isopropanol, and ethanol-water mixtures have been found effective for dispersing NbSe₃ core.ac.ukresearchgate.netrsc.orgcatalysis.runih.gov. The choice of solvent is critical for achieving stable and concentrated colloidal dispersions, with factors like surface tension and polarity playing a significant role researchgate.netrsc.orgnih.gov.

Process: Bulk NbSe₃ crystals are subjected to ultrasonic treatment in these solvents. The energy input from ultrasonication helps to overcome the inter-chain bonding, leading to the formation of nanoribbons suspended in the liquid core.ac.ukresearchgate.netrsc.orgcatalysis.ru.

Characterization: The resulting colloidal dispersions can be characterized using techniques like UV-Vis spectroscopy and dynamic light scattering (DLS) to assess particle size and concentration researchgate.net. High-resolution transmission electron microscopy (HRTEM) confirms that the exfoliated nanoribbons retain good crystallinity core.ac.ukresearchgate.netrsc.org.

Applications: These colloidal dispersions can be further processed, for example, by filtration or spraying, to create thin films with good conducting properties, suitable for device fabrication core.ac.ukresearchgate.netrsc.org.

Mechanical exfoliation, famously demonstrated by the "Scotch tape method," is a direct top-down approach used to obtain atomically thin layers of layered materials mdpi.com. For NbSe₃, this method can be employed to isolate few-layer or potentially monolayer structures from bulk crystals.

Process: A piece of adhesive tape is repeatedly pressed onto the surface of a bulk NbSe₃ crystal and then peeled off. This process transfers thin flakes of the material onto a substrate, such as Si/SiO₂. Repeated peeling can yield progressively thinner layers researchgate.netresearchgate.netcsic.esmdpi.com.

Identification: Identifying few-layer or monolayer NbSe₃ typically involves optical microscopy (utilizing contrast differences on specific substrates), atomic force microscopy (AFM) for thickness profiling, and Raman spectroscopy mdpi.com.

Advantages and Limitations: While effective for obtaining ultra-thin crystalline flakes, mechanical exfoliation can be challenging for materials with a high aspect ratio like NbSe₃ nanoribbons, potentially leading to uncontrollable morphology and low yields for integration into electronic devices researchgate.netcsic.es. However, it remains a crucial technique for accessing the thinnest possible NbSe₃ structures for fundamental studies.

Advanced Structural Characterization and Anisotropy Analysis

Crystal Structure Elucidation

Niobium triselenide (NbSe3) crystallizes in the monoclinic crystal system arxiv.orgresearchgate.nethokudai.ac.jpjps.jpaflow.org. Specifically, it adopts the space group P2₁/m arxiv.orgresearchgate.nethokudai.ac.jpjps.jpaflow.org. The structure is characterized by a unit cell containing three types of symmetry-related independent chains arxiv.org. The lattice parameters, as determined by various studies, show slight variations but are generally consistent with the monoclinic description. Typical values for the lattice parameters at room temperature or near 100K include: a ≈ 10.009 Å, b ≈ 3.4855 Å, c ≈ 15.641 Å, and a monoclinic angle β ≈ 109.49° arxiv.org. Other reported values are a ≈ 10.008 Å, b ≈ 3.478 Å, c ≈ 15.625 Å, and β ≈ 109.4° hokudai.ac.jp, or a = 9.993 Å, b = 3.468 Å, c = 15.582 Å, and β = 109.41° jps.jp. A slightly different set of parameters has also been reported: a ≈ 10.32 Å, b ≈ 3.52 Å, c ≈ 15.86 Å, with α = 90.00º, β = 108.97º, and γ = 90.00º materialsproject.org. The structure can be described as two-dimensional, comprising NbSe₃ sheets oriented in the (-1, 0, 1) direction materialsproject.org.

The NbSe₃ unit cell contains three distinct types of symmetry-related chains, differentiated by the lengths of the Se-Se bonds that form the base of the trigonal prisms arxiv.orgresearchgate.netwikipedia.orgresearchgate.netias.ac.inresearchgate.netresearchgate.net. These variations in Se-Se bond lengths are indicative of differing electron concentrations at the niobium atoms within each chain type ias.ac.in and play a critical role in determining the material's local charge density and directional electrical anisotropy arxiv.orgresearchgate.net.

The identified Se-Se bond lengths are as follows:

Chain Type I: Characterized by a shorter Se-Se bond length, typically around 2.484 Å to 2.49 Å arxiv.orgresearchgate.netresearchgate.net. In these chains, the Se-Se bond is compatible with a direct bond csic.es.

Chain Type II: Features a significantly longer Se-Se bond length, approximately 2.909 Å to 2.91 Å arxiv.orgwikipedia.orgresearchgate.netias.ac.inresearchgate.net. This longer distance suggests that the Se atoms are nearly non-bonded ias.ac.in, and in some cases, the Se-Se bond is considered broken, leading to more equilateral Se₃ triangles ub.educsic.es.

Chain Type III: Exhibits the shortest Se-Se bond length, around 2.378 Å to 2.37 Å arxiv.orgwikipedia.orgresearchgate.netias.ac.inresearchgate.net, also indicating a strong Se-Se bond csic.es.

Table 1: Se-Se Bond Lengths within NbSe₃ Chains

Chain Type Se-Se Bond Length (Å) Se-Se Bond Length (Å) Se-Se Bond Length (Å)
I 2.484 2.49
II 2.909 2.91

The presence of these different chain types, with their distinct Se-Se bond characteristics, is fundamental to the complex electronic properties of NbSe₃, including its charge density wave (CDW) instabilities csic.es.

Charge Density Wave Cdw Phenomena in Niobium Triselenide

Fundamentals of Charge Density Wave Formation

The formation of charge density waves in materials like NbSe₃ is a consequence of electronic instabilities driven by electron-phonon coupling, a phenomenon fundamentally rooted in the concept of the Peierls transition.

Incommensurate CDW Modulations and Wave Vectors

In NbSe₃, the CDW modulations are incommensurate with the underlying crystal lattice. This means that the CDW wave vector is not a simple fraction of a reciprocal lattice vector. NbSe₃ is known to host two distinct CDW phases, each characterized by its own incommensurate wave vector. These wave vectors, determined through various diffraction techniques, are approximately:

q₁: (0, 0.241, 0) or (0, 0.243, 0) in reciprocal lattice units nih.govcsic.esarxiv.orgresearchgate.net

q₂: (0.5, 0.260, 0.5) or (0.5, 0.263, 0.5) in reciprocal lattice units csic.esarxiv.orgresearchgate.netarxiv.org

These modulations are associated with specific chains within the crystal's complex structure, with different CDWs primarily affecting different types of chains (e.g., type I and type III chains) nih.govcsic.esarxiv.orgresearchgate.netuniversite-paris-saclay.fr.

Multiple CDW Transitions in NbSe₃

NbSe₃ undergoes two successive CDW phase transitions as the temperature is lowered. These transitions are observed as anomalies in the electrical resistivity, typically appearing as sharp increases in resistance.

High-temperature transition (TP1): Occurs around 145 K aip.orgwikipedia.orgresearchgate.netarxiv.org, though values between 130 K and 145 K have been reported nih.govresearchgate.netnih.gov. This transition is associated with the formation of the first CDW, primarily involving one set of chains nih.govresearchgate.netarxiv.org.

Low-temperature transition (TP2): Occurs around 59 K csic.esaip.orgresearchgate.netarxiv.orgresearchgate.net, with reported values ranging from 40 K to 59 K nih.govresearchgate.netnih.gov. This transition involves the formation of a second CDW, typically on a different set of chains nih.govresearchgate.netarxiv.org.

These two transitions are not complete, meaning that a portion of the Fermi surface remains ungapped, allowing for residual metallic conductivity down to the lowest temperatures aip.orgwikipedia.org.

Table 1: Charge Density Wave Transition Temperatures in NbSe₃

TransitionApproximate Temperature (K)Primary Association
TP1145First CDW formation (e.g., type III chains) nih.govresearchgate.netarxiv.org
TP259Second CDW formation (e.g., type I chains) nih.govresearchgate.netarxiv.org

Table 2: Incommensurate CDW Wave Vectors in NbSe₃

CDW PhaseApproximate Wave Vector (in reciprocal lattice units)
q₁(0, 0.241, 0) nih.goviucr.orgarxiv.org
q₂(0.5, 0.260, 0.5) nih.govarxiv.orgarxiv.org

Collective CDW Transport and Dynamics

The presence of CDWs significantly alters the transport properties of NbSe₃, particularly when subjected to an external electric field.

Sliding CDW Mechanism and Non-Linear Conductivity

A hallmark of CDW materials is their ability to exhibit non-linear electrical conductivity when the applied electric field exceeds a certain threshold value aip.orgwikipedia.orgtdl.orgresearchgate.net. Above this threshold, the entire CDW condensate can move collectively through the crystal lattice, a phenomenon known as CDW sliding aip.orgwikipedia.org. This collective motion contributes an additional current, leading to a sharp increase in conductivity. The original concept, proposed by Fröhlich, suggested dissipationless transport, but in real materials, pinning centers impede this ideal motion aip.orgtdl.org. Phase-plot studies, which map the CDW current against the applied electric field, reveal inductive behavior (where current lags behind the field) above the threshold, indicating the dynamic nature of the CDW condensate aps.org.

CDW Pinning and Depinning Threshold Fields

The collective motion of the CDW is hindered by various pinning mechanisms, which can arise from impurities, crystal defects, or even the interaction between different CDW phases. These pinning centers effectively trap the CDW, preventing its motion until a sufficient driving force is applied. This driving force is quantified by the threshold electric field (Et) aip.orgresearchgate.nettdl.orgaps.orgnih.gov.

Temperature Dependence: The threshold field Et is generally temperature-dependent. In many cases, Et increases as the temperature decreases, reflecting stronger pinning effects at lower temperatures due to reduced thermal fluctuations researchgate.netaps.orgnih.gov.

Low-Temperature Behavior: Notably, below approximately 15 K, the threshold field Et in NbSe₃ becomes largely independent of temperature aip.orgresearchgate.net. This observation suggests a crossover from thermally activated depinning to a quantum tunneling mechanism, where the CDW condensate tunnels through the pinning potential barriers aip.orgresearchgate.net.

Other Pinning Factors: The presence of impurities significantly influences Et, with higher impurity concentrations generally leading to stronger pinning aps.org. Furthermore, finite crystal size and surface effects can also play a crucial role, with threshold fields often diverging as sample dimensions decrease aps.orgarxiv.org. The interaction between the two CDW phases in NbSe₃ can also lead to enhanced pinning for the higher-temperature CDW arxiv.org.

Compound List:

Niobium Triselenide (NbSe₃)

Coherent Oscillations and Narrow-Band Noise Spectrum

Charge density waves in NbSe3 are known to exhibit non-linear transport properties when subjected to an electric field exceeding a certain threshold. A key manifestation of this collective motion is the phenomenon of narrow-band noise (NBN) aps.org. This noise arises from the periodic, albeit often jerky, motion of the CDW condensate through the crystal lattice. The NBN consists of current oscillations at specific frequencies, which are directly related to the CDW's velocity and the underlying pinning potential aps.orgaip.orgresearchgate.netescholarship.orgresearchgate.net.

At temperatures below 4 K, the relationship between the CDW current and the NBN frequency in NbSe3 becomes nonlinear, unlike observations at higher temperatures aps.org. The amplitude of this NBN can diminish at higher electric fields aps.org. The presence of NBN is a definitive signature of CDW sliding, confirming that the observed non-Ohmic resistance at low temperatures is intrinsically linked to the motion of the CDW aps.org.

Collective Creep and Temporally-Ordered Behavior in Low-Temperature Regimes

In the low-temperature regimes of NbSe3 (e.g., below 45 K, and specifically between 15 K and 32 K), the dynamics of the CDW condensate exhibit complex behaviors, including collective creep and temporally-ordered motion aps.orgresearchgate.netaps.orgarxiv.orgjournaldephysique.orgarxiv.orgjournaldephysique.orgjournaldephysique.orgaip.org. This creep is characterized by the thermally activated advance of CDW wavelengths past individual impurities, leading to a slow, collective motion arxiv.orgjournaldephysique.orgjournaldephysique.org.

A significant finding is the existence of a "switching" phenomenon, where the CDW conductivity abruptly increases to a much larger, weakly temperature-dependent value at a second characteristic field, , which is determined by bulk CDW pinning and dynamics rather than isolated defects aps.orgaps.org. This behavior has strong parallels with semiconducting CDW materials and is described by models considering CDW-normal carrier interactions aps.orgaps.org. The dynamics in these low-temperature regimes are governed by both the force on the CDW and the CDW current, with relaxation and delay times inversely proportional to the CDW current as temperature varies researchgate.net. The extremely slow, creep-like collective behavior, yet temporally ordered, arises from the interplay between collective dynamics governed by large length and energy scales and microscopic local dynamics with smaller barriers arxiv.org.

Quantum Aspects of CDW Condensates

The behavior of CDWs in NbSe3 extends beyond classical descriptions, revealing profound quantum mechanical aspects. These include macroscopic quantum coherence, phase-slip phenomena, and manifestations of the Aharonov-Bohm effect, underscoring the quantum fluid nature of the CDW condensate aps.orgtdl.orgwikipedia.orgaps.orgresearchgate.netopenaccessgovernment.orgopenaccessgovernment.org.

Macroscopic Quantum Coherence and Phase-Slip Phenomena

The concept of macroscopic quantum coherence is central to understanding CDW transport. In NbSe3, this coherence allows the CDW to behave as a single quantum entity, exhibiting phenomena like phase slips, which are localized events where the CDW phase changes by tdl.org. These phase-slip events are crucial for understanding the dynamics of pinned CDWs, particularly in nanodevices where size effects can enhance their proliferation researchgate.net. The collective dynamics, even in the creep regime, are temporally ordered, suggesting an underlying quantum coherence researchgate.netarxiv.orgarxiv.orgjournaldephysique.org.

Aharonov-Bohm Effect Manifestations

A striking demonstration of the quantum nature of CDWs in NbSe3 is the observation of the Aharonov-Bohm (AB) effect. This effect manifests as oscillations in the CDW conductivity as a function of magnetic flux when the field is applied parallel to columnar defects introduced into the material aps.orgaps.orgaps.org. The period of these oscillations corresponds to a flux quantum of , which is characteristic of the collective response of the CDW condensate to the magnetic flux trapped within the defects aps.orgaps.orgaps.org. This observation strongly suggests that the CDW condensate behaves as a quantum fluid, exhibiting interference phenomena similar to those seen in superconductors aps.orgtdl.orgwikipedia.orgaps.orgresearchgate.netopenaccessgovernment.orgopenaccessgovernment.orgaps.org. The period being rather than for N parallel chains indicates a collective, fluid-like behavior tdl.org.

Noise Spectroscopy of Quantum Condensate Phases

Noise spectroscopy provides a powerful tool for probing the quantum condensate phases of CDWs in NbSe3 aip.orgresearchgate.netarxiv.orgarxiv.orgresearchgate.netnsf.govdntb.gov.uawpmucdn.com. By analyzing the electrical current fluctuations, researchers can gain insights into the material's quality, defects, phase transitions, and the dynamics of the CDW condensate. Studies have shown that the charge density wave condensate is particularly noisy at the moment of depinning aip.orgarxiv.org. The noise characteristics can reveal features related to depinning threshold fields, creep, sliding, and the presence of hidden phases aip.orgarxiv.org. The noise observed in nanoribbons can be attributed to the proliferation of thermally activated phase-slip events, enhanced by size effects researchgate.net. Separating the noise contributions from individual electrons and the CDW quantum condensate offers a detailed understanding of the complex transport mechanisms aip.orgarxiv.orgnsf.govdntb.gov.ua.

Electric Field Modulation of CDW Quantum Condensate

The collective properties of the CDW quantum condensate in NbSe3 can be modulated by external electric fields, analogous to field-effect transistor (FET) behavior researchgate.netaip.org. While direct gate modulation in NbSe3 is challenging due to screening effects, research on related materials like NbS3 has demonstrated that applied gate voltages can significantly alter the threshold field for CDW sliding and the collective conductance researchgate.netaip.org. This modulation, often exceeding orders of magnitude in collective conductance compared to single-particle conductance, suggests that electric-field-induced variations in the CDW order parameter are a plausible mechanism researchgate.net. Such control over the CDW condensate is of significant interest for potential electronic applications researchgate.netaip.org.

Superconducting Properties and Interplay with Charge Density Waves

Observation of Superconductivity in NbSe₃

Superconductivity in NbSe₃ was first observed at temperatures below 2 K (−271 °C) wikipedia.org. This discovery contributed to the understanding of superconductivity in low-dimensional materials. The metallic nature of NbSe₃ is preserved down to these low temperatures, despite the presence of CDW transitions that modify its electronic structure researchgate.net. The metallic behavior is attributed to imperfect nesting of the Fermi surface, meaning that the CDW formation does not completely eliminate all charge carriers wikipedia.org.

Influence of Dimensionality on Superconducting Transitions (e.g., Nanofibers)

The dimensionality of NbSe₃ plays a crucial role in its superconducting properties. In the form of nanofibers, NbSe₃ exhibits superconductivity below 2 K wikipedia.org. Studies on nanoribbons have indicated that finite size effects can lead to enhanced CDW properties compared to the bulk phase arxiv.org. While specific superconducting transition temperatures for nanofibers are not extensively detailed in the provided snippets, the general trend suggests that nanoscale confinement can influence superconducting behavior. For instance, NbSe₂ nanotubes, which can be converted from NbSe₃ precursors, have shown superconductivity with critical temperatures around 7.2 K aip.org.

Interactions between CDW and Superconductivity Phases

NbSe₃ is characterized by two charge density wave (CDW) transitions, observed at approximately 145 K (T₁) and 59 K (T₂) wikipedia.orgresearchgate.netnih.govarxiv.org. These transitions involve the formation of periodic modulations in the electron charge density, leading to the opening of energy gaps on parts of the Fermi surface wikipedia.orgarxiv.orgnih.gov. This process, known as the Peierls transition, generally reduces electrical conductivity wikipedia.org. However, NbSe₃ remains metallic due to imperfect Fermi surface nesting wikipedia.org.

The relationship between CDW and superconductivity in NbSe₃ is complex, involving both competition and coexistence. Under pressure, the CDW transitions are suppressed, and superconductivity emerges researchgate.netresearchgate.netresearchgate.netunam.mxcolab.ws. Specifically, superconductivity appears at pressures above approximately 7.5 kbar, where the lower CDW transition (T₂) is suppressed researchgate.net. Studies have revealed that the upper CDW transition (T₁) can coexist with the superconducting phase in a specific pressure range, for example, between 2.0 GPa and 2.9 GPa jps.jpjst.go.jp. Near the critical pressure where the T₁-CDW is suppressed, the CDW transition temperature follows a power law, and the superconducting transition becomes very broad, sharpening with increasing pressure jps.jpjst.go.jp. This coexistence suggests a delicate balance where both ordered states can, under certain conditions, occupy different parts of the Fermi surface or influence each other's stability researchgate.netresearchgate.netaip.org. Theoretical models, such as the Bilbro-McMillan model, describe this interplay as a competition for quasiparticle states at the Fermi surface aip.org.

Electrodynamic Response and Magnetic Susceptibility Studies

Electrodynamic response studies, including measurements of electrical resistivity and magnetic susceptibility, have been crucial in understanding the superconducting and CDW properties of NbSe₃. Resistivity measurements reveal anomalies at the CDW transition temperatures (145 K and 59 K) where conductivity sharply decreases due to the opening of gaps wikipedia.org. At ambient pressure, compacted samples show zero-resistivity transitions below 2 K, but without a total Meissner effect, suggesting this superconductivity might be associated with barriers between domains rather than being a bulk phenomenon researchgate.net. However, under sufficient pressure to destroy the lower CDW, NbSe₃ exhibits bulk superconductivity with a total Meissner effect, and its critical field anisotropies are well-described by effective mass models researchgate.net. Magnetic susceptibility studies are also used to probe superconductivity, with superconducting transition temperatures (Tc) being sensitive to pressure and doping researchgate.netjst.go.jpresearchgate.net. For instance, Ta-doping in NbSe₃ can induce superconductivity with a Tc of approximately 1.5 K jst.go.jpresearchgate.net.

Theoretical Frameworks for Superconductivity in Quasi-1D Systems (e.g., BCS Theory Relevance)

Theoretical frameworks for superconductivity in quasi-1D systems like NbSe₃ often draw parallels with established theories, including the Bardeen-Cooper-Schrieffer (BCS) theory. The electron-phonon (e-ph) interaction is considered a key mechanism driving superconductivity in these materials acs.orgaps.orgaps.org. The formation of CDWs and superconductivity are both intimately related to electron-lattice interactions acs.orgaps.org. Theoretical models suggest that the competition between CDW and superconducting pairing interactions for quasiparticle states at the Fermi surface dictates their coexistence or mutual suppression aip.org. In NbSe₃, the CDW ground states at T₁ and T₂ arise from nesting specific portions of the Fermi surface, which generally excludes superconductivity unam.mx. However, when these CDW states are suppressed by external pressure, superconductivity can emerge researchgate.netunam.mx. The similarity in phenomena observed in CDW and superconducting states, such as the temperature dependence of energy gaps and coupling strengths, suggests that the electron-phonon interaction follows general BCS-like models unam.mx. The anisotropic nature of NbSe₃, stemming from its quasi-1D structure, means that superconducting gaps can vary across different parts of the Fermi surface, influenced by the electron-phonon coupling strength and scattering mechanisms unam.mxacs.orgaps.org.

Advanced Electronic and Phononic Transport Studies

Anomalous Electrical Resistivity Behavior and Temperature Dependences

Niobium triselenide displays significant anomalies in its electrical resistivity as a function of temperature, primarily linked to the formation of charge-density waves (CDWs). NbSe3 undergoes two CDW phase transitions, typically observed at approximately 145 K and 59 K aip.orgaps.orgresearchgate.netaip.orgtandfonline.com. Above the higher transition temperature ( K), NbSe3 exhibits typical metallic behavior, with its resistance increasing with temperature due to electron-phonon scattering aip.org.

Upon cooling below , an incommensurate CDW phase forms, accompanied by a partial opening of the electronic bandgap along specific crystallographic directions. This transition results in a pronounced anomaly in the resistivity aip.org. A second CDW transition occurs at K, leading to further changes in the resistivity behavior aps.orgresearchgate.netaip.org. These CDW anomalies are known to exhibit breakdown effects when subjected to applied electric fields, even at relatively low fields, on the order of 0.1 V/cm aps.orgresearchgate.net. The temperature dependence of resistivity also shows strong variations at microwave frequencies aps.org.

Superdiffusive Phonon Transport and Thermal Conductivity Anisotropy in Nanowires

Research into NbSe3 nanowires has uncovered remarkable behavior related to phonon transport, particularly in ultra-thin wires. These studies suggest a dimensional transition from three-dimensional (3D) to one-dimensional (1D) phonon transport when the nanowire diameter scales below approximately 26 nm nsf.govcornell.eduaip.orgvanderbilt.eduescholarship.org. This transition is accompanied by significant modifications to thermal conductivity.

A key finding in NbSe3 nanowires is the experimental demonstration of superdiffusive phonon transport, a phenomenon theoretically linked to the Fermi-Pasta-Ulam-Tsingou (FPUT) paradox nsf.govcornell.eduescholarship.orgmrs.orgresearchgate.netnih.govresearchgate.netarxiv.org. The FPUT paradox describes the recurrence of energy between modes in nonlinear lattices, which, in the context of thermal transport, predicts a divergent thermal conductivity () with increasing sample length, even in the presence of anharmonic interactions nsf.govcornell.edumrs.orgresearchgate.netnih.govresearchgate.net. This behavior, where scales with length as , has been experimentally observed in NbSe3 nanowires over lengths up to 42.5 µm at room temperature nsf.govcornell.eduresearchgate.netnih.gov. This observation provides the first solid experimental evidence for superdiffusive phonon transport in a real material, which was previously considered purely theoretical due to the difficulty in creating sufficiently long, isolated atomic chains nsf.govcornell.eduresearchgate.netnih.gov.

In NbSe3 nanowires, the thermal conductivity exhibits unusual size-dependent behavior that deviates from the classical size effect, which typically describes a reduction in thermal conductivity due to increased phonon-boundary scattering with decreasing diameter nsf.govcornell.eduescholarship.orgmrs.orgescholarship.org. For NbSe3 nanowires, an enhancement in thermal conductivity is observed as the characteristic size decreases from 26 nm to 6.8 nm, displaying a normal-to-superdiffusive transition nsf.govresearchgate.netnih.gov. This enhancement is attributed to a significant elastic stiffening of the nanowires, leading to a five-fold increase in Young's modulus compared to bulk NbSe3 nsf.govaip.orgmrs.orgresearchgate.netnih.gov. This stiffening promotes 1D phonon transport along the chain direction, which dominates the thermal conductivity nsf.govaip.orgnih.gov.

Tunneling Phenomena and Junction Properties

Tunneling spectroscopy in NbSe3 has revealed complex behaviors related to its CDW states. Studies on nanoscale mesa devices and constrictions have shown universal tunneling spectra within the normally forbidden region below the electronic CDW gap () nih.goviaea.orgresearchgate.net. These spectra often exhibit a threshold voltage () and a characteristic staircase fine structure for both CDWs in NbSe3 nih.goviaea.orgresearchgate.net. The temperature dependencies of and scale together for each CDW, with low-temperature values of correlating with the CDW transition temperatures () nih.goviaea.orgresearchgate.net.

The subgap tunneling is understood to proceed via a phase channel, involving coherent phase slips at neighboring chains, and the sequential entry of CDW vortices (dislocations) into the junction area nih.goviaea.org. For NbSe3, tunneling studies have identified two distinct CDW energy gaps, typically around 180 mV and 73 mV at 4.2 K, corresponding to the higher ( K) and lower ( K) CDW transition temperatures, respectively researchgate.net. The behavior of junctions can depend on their size, with smaller constrictions exhibiting insulating behavior (tunnelling) and larger ones showing metallic behavior journaldephysique.org.

Electric Field-Dependent Transport Phenomena

The transport properties of NbSe3 are strongly influenced by applied electric fields, particularly in the CDW state. The sliding motion of CDWs, which occurs when the electric field exceeds a characteristic threshold field (), leads to a sharp increase in conductivity aip.orgtandfonline.comresearchgate.net. This non-Ohmic behavior is a hallmark of CDW transport tandfonline.comresearchgate.nettandfonline.com.

The threshold field () for CDW depinning in NbSe3 has been studied extensively, showing temperature dependence researchgate.netaip.org. At very low temperatures, becomes temperature-independent below a certain point (e.g., 15 K), suggesting a crossover from thermal fluctuation-driven depinning to a tunneling mechanism researchgate.netaip.org. Furthermore, NbSe3 has been fabricated into MOSFET-like structures, where an applied gate voltage can modulate the threshold field for CDW sliding by up to 40% researchgate.netaps.org. This modulation of collective conductance can be orders of magnitude larger than that of the single-particle conductance, with electric-field-induced variations of the CDW order parameter proposed as the likely mechanism researchgate.netaps.org. The CDW sliding can also suppress Shubnikov-de Haas oscillations in magnetoresistance, and metastable states can form after the electric field is reduced researchgate.net.

Spectroscopic and Microscopic Probes for Electronic Structure and Dynamics

Raman Spectroscopy for Polymorph Distinction and Phonon Modes

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes (phonons) of a material, which are sensitive to its crystal structure and symmetry. spectroscopyonline.comlbt-scientific.com This sensitivity makes it a valuable tool for distinguishing between different crystalline forms, or polymorphs, of a compound. spectroscopyonline.comphotonics.com Different polymorphs exhibit unique crystal lattices, leading to distinct phonon spectra that serve as a structural fingerprint. lbt-scientific.comnih.gov

In molecular crystals, Raman spectra consist of bands arising from both internal molecular vibrations and external lattice vibrations (phonons). spectroscopyonline.com While intramolecular modes can be similar across polymorphs, the low-wavenumber region (typically below 400 cm⁻¹) is dominated by lattice phonons that are highly specific to the crystal packing and unit cell structure. nih.gov Therefore, analyzing these low-frequency modes provides a direct method for polymorph discrimination. nih.gov

For quasi-one-dimensional materials like transition metal trichalcogenides, Raman spectroscopy has been effectively used to characterize their vibrational properties. In the closely related compound Niobium Trisulfide (NbS₃), Raman spectroscopy, in conjunction with electron microscopy, has been successfully employed to distinguish between its various polymorphs. aip.org The technique can identify unique spectral features corresponding to the specific structural arrangements of each polymorph. aip.org

Studies on NbSe₃ have utilized Raman spectroscopy to investigate its phonon modes. Room-temperature Raman spectra reveal numerous closely spaced lines corresponding to vibrational modes. wikipedia.org By analyzing the temperature dependence of these Raman modes, researchers can gain insights into the electron-phonon coupling, which is crucial for the formation of the CDW state. photonics.com Angle-resolved polarized Raman spectroscopy further allows for the assignment of vibrational symmetries to the observed phonon modes, providing a deeper understanding of the crystal's lattice dynamics. photonics.com

Table 1: Representative Raman Modes in Niobium Triselenide

Raman Shift (cm⁻¹) Assignment Reference
143, 156, 164 Ag modes photonics.com
218 Strongest Ag mode photonics.com

This table is illustrative and compiled from data on monoclinic NbSe₃. The exact peak positions can vary slightly based on experimental conditions.

Optical Spectroscopy and Optical Investigation of Phase Transitions

Optical spectroscopy, particularly the measurement of optical reflectivity over a broad frequency range, provides crucial information about the electronic band structure and the energy gaps associated with phase transitions in NbSe₃. icm.edu.pl The compound undergoes two distinct charge-density-wave (CDW) transitions at temperatures T₁ = 145 K and T₂ = 59 K. hqgraphene.com

Optical investigations have been central to characterizing these transitions. By measuring the optical reflectivity, R(ω), from the far-infrared to the ultraviolet spectrum at various temperatures, scientists can calculate the optical conductivity, σ(ω). icm.edu.pl Studies have shown a significant depletion in the optical conductivity in the mid- to far-infrared region as the temperature is lowered below the CDW transition points. icm.edu.pl This depletion signifies the opening of a partial gap at the Fermi surface, a hallmark of the Peierls transition that drives the CDW formation. icm.edu.pl

The "lost" spectral weight from the low-energy region is redistributed to higher energies, providing evidence for the energy scale of the CDW gap. nih.govicm.edu.pl From these measurements, the bulk magnitudes of the CDW gaps can be deduced. icm.edu.pl These optical studies are vital for understanding the dynamics of charge carriers, distinguishing between gapped and ungapped portions of the Fermi surface, and exploring the role of fluctuations near the phase transitions. icm.edu.pl

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) for Surface and Modulated Structures

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful surface-sensitive techniques capable of imaging materials with atomic resolution, making them ideal for studying the real-space structure of CDWs in NbSe₃. ceric-eric.euresearchgate.net

STM operates by measuring the quantum tunneling current between a sharp conductive tip and the sample surface, providing a map of the local density of states (LDOS). ceric-eric.eu Low-temperature STM studies on in-situ cleaved (b,c) surfaces of NbSe₃ have successfully resolved the atomic lattice and the superimposed CDW modulations. ceric-eric.eu These high-resolution images have made it possible to unambiguously identify the three distinct types of atomic chains (I, II, and III) that constitute the NbSe₃ unit cell. ceric-eric.eu

STM has provided direct evidence for the two distinct CDWs:

The q₁ CDW: This modulation is observed below T₁ (145 K) and is primarily located on the type III chains. ceric-eric.eu

The q₂ CDW: Occurring below T₂ (59 K), this second modulation has also been visualized, and STM studies have revealed complex interactions and competition between the q₁ and q₂ CDWs in the pinned regime. ceric-eric.eu

At 4.2 K, where both CDWs are present, a modulation with a wavelength of approximately 4b₀ (where b₀ is the lattice constant along the chain axis) can be clearly observed and analyzed in relation to the band structure. researchgate.net The appearance of the CDW in STM images is seen as a superposition of a superlattice with the atomic lattice of the selenium-terminated surface. researchgate.net

Combined STM and non-contact AFM (nc-AFM) studies have been used to disentangle the electronic and structural contributions to the image contrast of the CDW. researchgate.net While STM convolutes electronic and lattice information, nc-AFM, which measures forces, can provide complementary structural data. These combined techniques allow for a more complete understanding of how the displacement of surface atoms influences the observed CDW contrast. researchgate.net

Electron Diffraction Studies of Superlattices

Electron diffraction is a primary and direct method for confirming the presence of the superlattices associated with CDW formation in NbSe₃. When a CDW forms, it introduces a periodic structural distortion, creating a new, larger unit cell known as a superlattice. This new periodicity gives rise to additional satellite reflections in the diffraction pattern, which are located at positions corresponding to the CDW wave vectors.

Early electron diffraction experiments on NbSe₃ provided the first direct evidence of CDW formation at the transition temperatures. These studies observed the appearance of incommensurate satellite spots in the diffraction patterns below T₁ (145 K) and T₂ (59 K). aip.org

The key findings from electron diffraction include:

Below T₁ = 145 K, a set of superlattice reflections appears with a wave vector q₁ = (0, 0.243, 0) in reciprocal lattice units.

Below T₂ = 59 K, a second set of satellites emerges with a wave vector q₂ = (0.5, 0.263, 0.5) , coexisting with the first set. aip.org

The observation of these sharp satellite spots confirms the long-range coherence of the CDW states. The positions of these spots provide precise values for the incommensurate wave vectors of the periodic lattice distortions. aip.org X-ray and electron diffraction studies have also been used to measure the correlation lengths of the CDWs, revealing significant anisotropy between directions parallel and perpendicular to the atomic chains.

Noise Spectroscopy for Carrier and Condensate Dynamics

Noise spectroscopy is a sensitive technique used to study the dynamics of charge carriers and the collective transport phenomena associated with sliding CDWs. In NbSe₃, the electrical current has contributions from both individual electrons (normal carriers) and the collective motion of the CDW condensate when it is depinned by an electric field exceeding a certain threshold. spectroscopyonline.com

Low-frequency electronic noise measurements in NbSe₃ nanowires have been instrumental in separating the contributions from these two types of carriers. spectroscopyonline.com The noise spectra reveal several key features:

At the onset of CDW depinning and sliding, the CDW condensate becomes particularly noisy, with sharp peaks appearing in the noise spectral density.

The noise generated by the collective CDW current is found to decrease as the driving bias voltage increases, in contrast to the noise from individual electrons. spectroscopyonline.com

Broadband noise (BBN) with a 1/f-like spectrum is often observed, providing information about the interaction of the sliding CDW with pinning centers (impurities and defects).

Narrowband noise (NBN), which consists of sharp peaks in the frequency spectrum, is also a characteristic feature. The frequency of NBN is proportional to the CDW current, providing a direct measure of the sliding velocity of the condensate. lbt-scientific.com

These noise spectroscopy studies offer deep insights into the complex dynamics of the CDW, including the processes of depinning, creep, and sliding, and help to characterize the collective quantum state. spectroscopyonline.com

Transmission Electron Microscopy (TEM) and High-Resolution Scanning Transmission Electron Microscopy (HR-STEM) for Structural Insights

Transmission Electron Microscopy (TEM) and its advanced variant, High-Resolution Scanning Transmission Electron Microscopy (HR-STEM), are indispensable tools for obtaining direct, real-space images of a material's atomic structure. wikipedia.orgceric-eric.eu These techniques transmit a high-energy electron beam through an ultra-thin specimen, allowing for the visualization of crystal lattices, defects, and interfaces at atomic resolution. ceric-eric.eu

While specific HRTEM images of NbSe₃ are not as commonly published as STM data, the application of these techniques to closely related quasi-one-dimensional transition metal chalcogenides demonstrates their capability for providing critical structural insights. For instance, in the related compound Niobium Trisulfide (NbS₃), bright-field TEM images reveal the fibrous nature of the crystals, while HRTEM can image the crystal lattice along specific crystallographic axes. Such images allow for the direct visualization of lattice fringes and the identification of structural defects like dislocations and stacking faults.

Similarly, HRTEM studies on (NbSe₄)₃I, another material with a quasi-one-dimensional chain structure, have been used to observe the atomic arrangement and identify structural mismatches and diffuse scattering features related to disorder. icm.edu.pl HR-STEM offers further advantages by scanning a focused electron probe across the sample, which can be combined with spectroscopic techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS) for elemental mapping at the atomic scale. ceric-eric.eu

For NbSe₃, these microscopy techniques are crucial for:

Confirming the single-crystal nature of samples.

Directly imaging the arrangement of the Nb and Se atomic columns.

Identifying and characterizing crystal defects such as dislocations, grain boundaries, and stacking disorders, which can act as pinning sites for CDWs.

Providing structural context for the interpretation of data from other techniques like electron diffraction and STM.

The ability of HRTEM and HR-STEM to provide atomic-scale structural information is fundamental to understanding the relationship between the crystal structure and the unique electronic properties of this compound. ceric-eric.eu

Theoretical and Computational Materials Science

Density Functional Theory (DFT) Calculations for Electronic Band Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of niobium triselenide (NbSe₃). Self-consistent, all-electron calculations are employed to determine the band structure of this material. aps.org These calculations typically utilize methods like the linear combination of Gaussian orbitals. aps.org The resulting electronic band structure and density of states (DOS) provide fundamental insights into the material's metallic nature. researchgate.netresearchgate.net For metallic systems like NbSe₃, DFT calculations help in determining the Fermi energy and visualizing the Fermi surface. frontiersin.org

The band structure of niobium compounds is often characterized by the overlap and hybridization of a broad, hybridized sp-band with a narrower d-band, originating from the niobium atoms. researchgate.net The states near the Fermi level are typically dominated by the Nb 4d orbitals. researchgate.netaps.org Analysis of the Partial Density of States (PDOS) can quantify the contribution of different atomic orbitals to the total DOS. For instance, in related niobium compounds, the 4d orbitals can contribute over 80% of the states at the Fermi level. researchgate.net This detailed understanding of the electronic structure is crucial for explaining the transport properties and the emergence of phenomena like charge density waves in NbSe₃.

Key Parameters in DFT Calculations for Niobium-Based Materials
ParameterDescriptionTypical Application/Significance
Exchange-Correlation FunctionalApproximation for the exchange and correlation energy of the interacting electron system (e.g., LDA, GGA).Crucial for the accuracy of total energy and electronic structure calculations. researchgate.net
Plane-Wave Cutoff EnergyDetermines the size of the basis set for expanding the electronic wavefunctions.Ensures convergence of the total energy and other calculated properties. aps.org
k-point MeshDensity of points for sampling the Brillouin zone.Essential for accurately describing the electronic states, especially for metallic systems. researchgate.netfrontiersin.org
Smearing/BroadeningA technique to handle the occupation of electronic states near the Fermi level in metals.Aids in the convergence of the self-consistent field cycle. researchgate.netaps.org

First-Principles Calculations of Crystal Structures and Polymorph Stability

First-principles calculations, predominantly based on DFT, are instrumental in determining the crystal structures and assessing the relative stability of different polymorphs of materials like this compound. rsc.orgmdpi.com These computational methods can predict lattice parameters, atomic positions, and total energies for various structural configurations. nih.gov For NbSe₃, which exhibits a monoclinic crystal structure, these calculations can elucidate the intricate arrangement of the trigonal prismatic chains.

The stability of different polymorphs is evaluated by comparing their calculated ground-state energies at 0 Kelvin. nih.gov This is particularly relevant for transition metal trichalcogenides, which can often crystallize in different structural forms. For example, two monoclinic polymorphs of niobium trisulfide (NbS₃), a closely related material, have been identified and their structures determined through a combination of experimental techniques and theoretical validation. bohrium.com First-principles calculations can confirm the energetic favorability of one polymorph over another and help understand the factors driving their formation. rsc.org The accuracy of these stability rankings depends on the level of theory employed, including the choice of exchange-correlation functional and the inclusion of van der Waals interactions, which can be significant in layered and chain-like materials. rsc.org

Modeling of Charge Transfer and Torsional Wave Instabilities

Theoretical modeling has been crucial in understanding the unique structural instabilities observed in low-dimensional forms of this compound. When synthesized in the few-chain limit and encapsulated within carbon or boron nitride nanotubes, NbSe₃ exhibits static and dynamic structural torsional waves that are not present in the bulk crystal. nih.gov Electronic structure calculations indicate that a charge transfer mechanism is the driving force behind this torsional wave instability. nih.gov

The modeling suggests that interactions between the encapsulated NbSe₃ chains and the protective nanotube sheath are minimal, with very little covalent bonding. nih.gov This lack of strong interaction allows for relatively unhindered longitudinal and torsional dynamics of the chains. nih.gov The charge transfer between the niobium and selenium atoms within the chains leads to electronic instabilities that manifest as structural distortions, specifically the observed twisting or torsional waves along the chain axis. nih.gov These findings highlight how reducing the dimensionality of a material can unlock new physical phenomena not observable in its bulk counterpart. Furthermore, computational studies on related systems investigate how charge density wave (CDW) instabilities can compete within a material, with factors like electron-phonon coupling determining the ground state. researchgate.net

Computational Studies of Electron-Phonon Coupling

Computational studies are essential for quantifying the strength of electron-phonon coupling (EPC) in this compound, which is a key factor in its transport properties and the formation of charge density waves. The EPC describes the interaction between electrons and lattice vibrations (phonons). First-principles methods, such as density functional perturbation theory (DFPT), are used to calculate phonon dispersions, the phonon density of states, and the EPC matrix elements. aps.org

In many metallic systems, including transition metal dichalcogenides like NbSe₂, a strong EPC is responsible for phenomena such as superconductivity and CDW transitions. mdpi.comnih.govresearchgate.net Calculations have shown that for some materials, the periodicity of the CDW is determined not by Fermi surface nesting, but by the momentum dependence of the EPC matrix elements. nih.gov The strength of the EPC can be estimated by the dimensionless EPC constant, λ. A larger value of λ generally indicates stronger coupling. aps.org Computational studies can reveal which specific phonon modes couple most strongly to the electrons and how this coupling influences the stability of the crystal lattice, leading to the softening of certain phonon modes and the eventual onset of a CDW state. mdpi.comnih.gov

Simulations of CDW Dynamics and Pinning Potentials

The collective transport behavior of the charge density wave in this compound is governed by its interaction with defects and impurities within the crystal lattice, a phenomenon known as pinning. Simulations and theoretical models are used to understand the dynamics of the CDW and the nature of the pinning potential. The pinning can be categorized as either strong or weak, depending on the nature of the impurities and their interaction with the CDW. researchgate.net

In the weak-pinning regime, the CDW phase adjusts over a large distance to accommodate many impurities, forming phase-coherent domains. researchgate.net In the strong-pinning case, the CDW phase is locally distorted around each impurity site. researchgate.net Simulations of CDW polarization dynamics, for instance, using frequency-domain studies, can model the response of the CDW to external electric fields. researchgate.net Transient charge dynamics associated with metastable pinning configurations have been explored, revealing extremely high charge mobilities upon depinning. aps.org At low temperatures, a breakdown in the correlation between the transient response and the impurity-pinning strength suggests a significant change in the CDW-impurity interaction. aps.org Theoretical efforts aim to create a consistent description of the rich and complex dynamics observed, particularly the slow, creep-like collective motion that occurs at low temperatures. arxiv.org

Grüneisen Formalism for Thermal Expansion Tensor Analysis

The Grüneisen formalism provides a theoretical framework for analyzing the thermal expansion of crystalline solids, which is particularly useful for anisotropic materials like the quasi-one-dimensional NbSe₃. This method connects the thermal expansion of a material to its vibrational properties (phonons) and how their frequencies change with crystal volume. arxiv.orgaps.org The analysis is based on calculating the mode Grüneisen parameters (γᵢ), which quantify the volume dependence of each phonon mode frequency (ωᵢ). researchgate.netresearchgate.net

First-principles calculations are used to compute the phonon spectrum for the crystal at different volumes. From these results, the mode Grüneisen parameters can be determined. arxiv.orgrsc.org The macroscopic Grüneisen parameter and the thermal expansion coefficient tensor can then be calculated by appropriately averaging the mode-specific parameters, weighted by the contribution of each mode to the specific heat. aps.orgresearchgate.net This approach is applicable to crystals of any symmetry, including the low-symmetry monoclinic structure of NbSe₃. arxiv.org For anisotropic materials, this formalism allows for the determination of the full thermal expansion tensor, revealing directional differences in how the material expands or contracts upon heating. arxiv.orgrsc.org This is especially relevant for NbSe₃, where the bonding strength is highly directional—strong along the chain axis and weak between the chains.

Heterostructures and Low Dimensional Device Architectures

Van der Waals Heterostructure Fabrication (e.g., NbSe₂-NbSe₃ Junctions)

Van der Waals (vdW) heterostructures are created by stacking different atomically thin materials. sigmaaldrich.com In these structures, the layers are held together by weak van der Waals forces, which means that the strict lattice matching required in traditional semiconductor heterostructures is less critical. sigmaaldrich.com This allows for the combination of a wide variety of 2D materials, including graphene, hexagonal boron nitride (h-BN), and transition metal dichalcogenides (TMDs) like Niobium Diselenide (NbSe₂) and Niobium Triselenide (NbSe₃). sigmaaldrich.comossila.com

The fabrication of these heterostructures can be achieved through methods such as mechanical transfer or direct growth techniques like chemical vapor deposition (CVD) and physical vapor deposition (PVD). sigmaaldrich.com For instance, a vertical Josephson junction has been fabricated using a bilayer of h-BN as a tunnel barrier between a NbSe₂ thin flake and a Niobium (Nb) top electrode. researchgate.netpurdue.edu This demonstrates the potential for creating complex, layered devices with tailored electronic properties. While direct fabrication of NbSe₂-NbSe₃ junctions is a subject of ongoing research, the principles established with other vdW heterostructures pave the way for their development. The ability to create such junctions is crucial for exploring new physical phenomena and developing novel electronic devices.

Quasi-One-Dimensional Nanodevice Integration and Miniaturization

The quasi-one-dimensional (quasi-1D) crystal structure of NbSe₃, characterized by strongly bound atomic chains that are weakly held together by van der Waals forces, makes it a prime candidate for the miniaturization of electronic devices. berkeley.eduberkeley.eduescholarship.org The ongoing trend of miniaturization in the electronics industry necessitates the exploration of novel materials like NbSe₃ that exhibit unique properties at the nanoscale. berkeley.eduberkeley.eduuga.edu

Researchers have successfully fabricated nanoribbons of NbSe₃ with average cross-sectional areas of approximately 10⁴ nm² and lengths around 10¹ µm. arxiv.org These nanostructures can be integrated into devices and have been shown to withstand significant mechanical deformation without fracturing. arxiv.org The ability to synthesize and manipulate these nanoribbons is a critical step towards the realization of nanoelectronic devices based on NbSe₃. researchgate.net The unique properties of these materials, which arise from their dual quasi-1D and 2D nature, can be maintained or even enhanced through nanostructuring. aip.org

Investigation of Interfacial Phenomena in Hybrid Structures

The performance of heterostructure devices is heavily dependent on the properties of the interfaces between different materials. In hybrid structures involving NbSe₃, understanding these interfacial phenomena is crucial for device optimization. For example, in a vertical NbSe₂/h-BN/Nb Josephson junction, the interface between the different layers plays a critical role in the device's transport characteristics. researchgate.netpurdue.edu

Studies on similar transition metal chalcogenides, like TiS₃, have investigated the electronic properties of metal contacts, which are essential for advanced electronic devices. semanticscholar.org Research into the interfaces of materials like dibismuth triselenide (Bi₂Se₃) grown on niobium diselenide (NbSe₂) has been conducted to understand the interplay between topological order and superconductivity. researchgate.net These investigations provide a framework for understanding the interfacial phenomena in NbSe₃-based hybrid structures, which is key to harnessing their full potential in electronic and optoelectronic applications.

Potential for Advanced Electronic and Optoelectronic Devices

This compound and its heterostructures show significant promise for a variety of advanced electronic and optoelectronic applications. researchgate.netsemanticscholar.org Its unique properties, including the presence of charge density waves (CDWs), make it a candidate for next-generation nanoelectronics. researchgate.net

The ability to exfoliate NbSe₃ into thin layers and nanoribbons opens up possibilities for its use in flexible and transparent electronics. researchgate.net Furthermore, the creation of colloidal solutions of NbSe₃ allows for the production of thin films with good conducting properties, which can be used in a range of electronic devices. researchgate.netrsc.orgcatalysis.ru

Table 1: Potential Applications of this compound
Application AreaDescriptionKey Properties Utilized
TransistorsHigh mobility of charge carriers makes it suitable for use in field-effect transistors (FETs). High Charge Carrier Mobility
SensorsThe electrical properties of NbSe₃ can be modulated by external stimuli, making it useful for sensing applications. Sensitivity of Electrical Properties
Photonic DevicesThe optical properties of NbSe₃ can be exploited for the manipulation of light. Optical Properties
SuperconductorsNbSe₃ exhibits superconductivity at low temperatures, which is of interest for quantum computing and other applications. hqgraphene.comSuperconductivity

A key advantage of van der Waals heterostructures is the ability to tune their electronic properties by carefully selecting the constituent layers and their stacking order. sigmaaldrich.com This allows for the creation of "designer" materials with customized electronic band structures. For example, the electronic properties of heterostructures can be controlled through electrostatic gating and strain engineering. sigmaaldrich.com

In the context of NbSe₃, creating customized stacks with other 2D materials could lead to novel functionalities. For instance, combining NbSe₃ with a photosensitive material could create a device with light-tunable electronic properties. The ability to create such customized stacks opens up a vast design space for new electronic and optoelectronic devices.

One of the most fascinating properties of this compound is the phenomenon of charge density waves (CDWs), which are periodic modulations of the electron density. berkeley.eduberkeley.edu In quasi-1D materials like NbSe₃, these CDWs can slide under the application of an electric field, leading to a non-linear current-voltage characteristic. researchgate.netaip.org

Recent research has demonstrated that the sliding of these CDWs can be modulated by an external electric field applied via a gate electrode, similar to the operation of a field-effect transistor (FET). researchgate.netaip.orgarxiv.orgresearchgate.net In MOSFET-like structures using NbSe₃ and TaS₃, an applied gate voltage was shown to modulate the threshold field for CDW sliding by up to 40%. researchgate.netresearchgate.net This modulation of the collective conductance can be significantly larger than that of the single-particle conductance, offering a new mechanism for switching and amplification in electronic devices. researchgate.netresearchgate.net This "giant gating" effect arises from the coupling of the electric field to the CDW condensate. researchgate.net

Table 2: Electric Field Gating of CDW in NbSe₃ Nanowires
ParameterObservationSignificance
Threshold Field ModulationUp to 40% modulation with applied gate voltage. researchgate.netresearchgate.netAllows for control over the onset of CDW sliding.
Conductance ModulationCollective conductance modulation can be over two orders of magnitude larger than single-particle conductance modulation. researchgate.netresearchgate.netPotential for high-gain switching devices.
Gate-Induced Charge DensityExceeds predictions based on geometrical gate capacitance by one to two orders of magnitude. researchgate.netDemonstrates a mechanism for amplifying gate response.

Materials for Advanced Electrochemical Systems (e.g., Intercalation Compounds)

This compound has also been investigated as a material for advanced electrochemical systems, particularly as a cathode material in rechargeable lithium batteries. researchgate.netazom.comgoogleapis.com Its fibrous, metallically-conducting nature allows for the efficient intercalation of lithium ions, a process where ions are inserted into the host material's structure. researchgate.netazom.com

The reaction of NbSe₃ with lithium involves the intercalation of three equivalents of lithium to form Li₃NbSe₃. Electrochemical studies have been conducted to understand the kinetics of this intercalation process. nasa.gov However, the structural instability of NbSe₃ during deep lithiation, where a conversion reaction can occur, presents a challenge for its use as an intercalation cathode. researchgate.netcolab.ws Despite this, its high lithiation rate makes it a promising candidate for conversion-type anode materials. researchgate.net Wrapping NbSe₃ nanobelts with reduced graphene oxide (rGO) has been shown to improve cycling stability by buffering the volume changes that occur during charging and discharging. researchgate.net

Emerging Research Frontiers and Future Outlook

Exploration of New Polymorphs and Metastable States

While Niobium Triselenide is well-known for its monoclinic crystal structure, research into new polymorphs remains a nascent field. The synthesis of different structural variants could unlock novel electronic and physical properties. For instance, studies on other niobium chalcogenides like Niobium Diselenide (NbSe₂) have revealed the existence of various polytypes, each with distinct characteristics. semanticscholar.org The exploration for new NbSe₃ polymorphs could be guided by techniques such as high-pressure synthesis or chemical vapor transport with different transport agents, which have been successful in producing new forms of related materials like Niobium Trisulfide (NbS₃). bohrium.com

A more explored avenue in NbSe₃ is the study of its metastable states, particularly in relation to its charge density wave (CDW) dynamics. The application of pulsed electric currents can induce long-lived metastable states in the CDW condensate. tandfonline.com In these states, a distortion in the CDW is stabilized by pinning to impurities or defects in the crystal lattice. This is evidenced by a reduction in the Ohmic conductivity after the application of a nonlinear current pulse and a transient increase in the nonlinear conductivity upon subsequent current reversals. tandfonline.com These metastable configurations are highly sensitive to the thermal history of the sample, suggesting that thermally induced changes in the pinning strength play a crucial role. tandfonline.com

Table 1: Charge Density Wave Transition Temperatures in this compound

Transition Temperature (K)
TCDW1 142 - 145
TCDW2 58 - 59

This interactive data table provides the established transition temperatures for the two distinct charge density waves in this compound. hqgraphene.com

Deeper Understanding of Quantum Coherence and Topological Effects

This compound has long been a platform for studying quantum mechanical phenomena. wikipedia.org Emerging research is focused on a deeper understanding of quantum coherence and the potential for topological states of matter in this quasi-one-dimensional material.

Quantum interference effects, a hallmark of quantum coherence, have been observed in related van der Waals materials. For example, superconducting quantum interference devices (SQUIDs) have been fabricated using NbSe₂. nih.govresearchgate.netuliege.beaps.org These devices exhibit periodic oscillations of the voltage drop under an in-plane magnetic field, which is a direct consequence of the quantum interference between two superconducting junctions. nih.gov The exploration of similar quantum interference phenomena in NbSe₃ nanowires or thin films could open up new avenues for quantum sensing and information processing.

The possibility of topological phases in quasi-one-dimensional materials like NbSe₃ is another exciting frontier. aip.org Theoretical and experimental studies on similar materials, such as TaSe₃, have revealed pressure-induced topological phase transitions from a weak to a strong topological insulator. aps.org A strong topological insulator is characterized by the presence of an odd number of Dirac cones on all its surfaces, which are protected by time-reversal symmetry. aps.org Given the structural and electronic similarities, investigating the potential for analogous topological states in NbSe₃, and their interplay with the existing CDW and superconducting phases, is a key area for future research. The coexistence of non-trivial topology with superconductivity could provide a platform for realizing Majorana fermions, which are crucial for fault-tolerant quantum computing. aps.org

Tailoring Properties through Doping and Strain Engineering

The ability to tune the electronic properties of this compound through external means is crucial for both fundamental understanding and technological applications. Doping and strain engineering have emerged as powerful tools in this regard.

Doping: Introducing impurities into the NbSe₃ lattice can significantly alter its electronic ground state. Doping with transition metals like Vanadium (V) or Tantalum (Ta) has been shown to suppress the CDW transition temperatures. researchgate.netiaea.org For instance, V-doping can induce a metal-insulator transition and inhomogeneous superconductivity at low temperatures. researchgate.netiaea.org The effect of different dopants on the CDW and superconducting properties of NbSe₃ is an active area of research, with studies exploring a range of transition metals. rsc.org The impact of doping is often understood in terms of the introduction of disorder and the alteration of the Fermi surface. aps.org

Table 2: Effects of Doping on NbSe₃ Properties

Dopant Effect on TCDW Induced Superconductivity (Tc)
Tantalum (Ta) Suppression ~1.5 K (at 5% doping)
Vanadium (V) Suppression Inhomogeneous, concentration-dependent
Hydrogen (H) Suppression Metal-semiconductor transition at certain concentrations

This interactive data table summarizes the observed effects of different dopants on the charge density wave transition temperature and the emergence of superconductivity in this compound. researchgate.netiaea.org

Strain Engineering: The application of mechanical strain provides a clean way to modify the electronic band structure and, consequently, the physical properties of materials. In quasi-one-dimensional materials like NbSe₃, strain is expected to have a particularly strong effect. Studies on the related compound NbSe₂ have shown that uniaxial strain can tune the superconducting transition temperature and induce a phase transition from a three-dimensional to a one-dimensional charge order. arxiv.org While detailed studies on the strain tuning of NbSe₃ are still emerging, it is anticipated that both compressive and tensile strain can be used to modulate the CDW gap and potentially enhance the superconducting properties. nih.govaps.org The development of novel experimental setups for applying controlled uniaxial and biaxial strain will be crucial for exploring this frontier. arxiv.org

Integration with Novel Quantum Materials

The advent of two-dimensional (2D) materials has opened up exciting possibilities for creating novel van der Waals heterostructures with engineered properties. scispace.com Integrating this compound with other quantum materials is a promising route to discover new physical phenomena and create functional devices.

Heterostructures of NbSe₃ with materials like graphene are of particular interest. Graphene, with its unique electronic properties, can be proximitized with a superconductor like NbSe₃ to induce superconductivity in the graphene layer. weizmann.ac.ilmanchester.ac.uk Such heterostructures could be used to create novel Josephson junctions and other quantum electronic devices. The atomically clean interfaces achievable in van der Waals heterostructures are ideal for probing fundamental physics at the nanoscale. weizmann.ac.il Furthermore, the interaction between the charge density waves in NbSe₃ and the electronic states of the adjacent material could lead to emergent correlated states. researchgate.net The fabrication and characterization of these heterostructures, often requiring assembly in an inert atmosphere to prevent degradation of the constituent materials, is a key experimental challenge. weizmann.ac.il

Advancements in Characterization Techniques for In-situ Studies

To unravel the complex and often dynamic interplay of electronic orders in this compound, advanced characterization techniques that allow for in-situ measurements are indispensable.

In-situ Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique for directly visualizing the electronic band structure of materials. paradim.org In-situ ARPES allows for the study of the electronic structure as a function of temperature, providing direct insight into the opening of the CDW gap at the Fermi level. aps.orgarxiv.org Recent advances in nano-ARPES, which uses a micro-focused beam, have enabled the study of the electronic structure with sub-micron spatial resolution, which is crucial for probing the properties of small or inhomogeneous samples of NbSe₃. aps.org

In-situ Scanning Tunneling Microscopy (STM): STM provides real-space imaging of the atomic and electronic structure of surfaces with exceptional resolution. researchgate.netsemanticscholar.org In-situ STM has been instrumental in visualizing the charge density waves in NbSe₃ and related materials. researchgate.netaps.org By performing STM measurements at different temperatures, researchers can directly observe the emergence and evolution of the CDW order. researchgate.netsemanticscholar.org Furthermore, STM can be used to probe the local density of states, providing information about the CDW gap and the influence of defects on the CDW order. arxiv.orgarxiv.org The ability to perform STM measurements in the presence of electric fields also opens up the possibility of directly visualizing the sliding motion of the CDW.

These advanced in-situ techniques, often used in combination, are providing unprecedented insights into the rich physics of this compound and will continue to be at the forefront of research in this field.

Table 3: Compound Names

Compound Name
This compound
Niobium Diselenide
Niobium Trisulfide
Tantalum Triselenide
Graphene
Vanadium
Tantalum

Q & A

What are the established synthesis protocols for niobium triselenide, and how can researchers optimize stoichiometric control during synthesis?

Basic Research Question
this compound is typically synthesized via chemical vapor transport (CVT) or solid-state reactions. For CVT, precise control of temperature gradients (e.g., 650–750°C for source and 550–650°C for growth zones) and iodine transport agents is critical to achieve single-crystalline phases . Solid-state methods require stoichiometric mixing of Nb and Se powders under vacuum-sealed quartz tubes, annealed at 600–800°C for 7–14 days. Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is essential to verify stoichiometry and phase purity. Researchers should employ thermogravimetric analysis (TGA) to monitor reaction kinetics and adjust annealing durations to minimize Se vacancy defects .

How do structural anisotropies in this compound influence its electronic transport properties, and what experimental techniques are suited for probing these relationships?

Basic Research Question
The quasi-one-dimensional chain structure of NbSe₃ creates anisotropic electrical conductivity, with pronounced charge density wave (CDW) transitions below 145 K and 59 K. Angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling microscopy (STM) are critical for mapping Fermi surface distortions and CDW modulations. Resistivity measurements along crystallographic axes (via four-probe methods in cryogenic setups) reveal anisotropy ratios exceeding 10:1. Researchers must account for sample orientation during mounting and use Laue diffraction to confirm crystal alignment prior to transport experiments .

How can researchers resolve discrepancies in reported electrical conductivity values of this compound across studies?

Advanced Research Question
Discrepancies often arise from variations in defect density, stoichiometry, and measurement geometries. To address this:

  • Triangulation : Cross-validate data using multiple techniques (e.g., Hall effect measurements, THz spectroscopy, and DFT simulations) .
  • Standardized Protocols : Adopt ASTM E2730 for resistivity measurements and report Se/Nb ratios via EDS with ±1% accuracy .
  • Controlled Atmospheres : Conduct experiments in inert environments to prevent surface oxidation, which artificially lowers conductivity .
    Meta-analyses of historical data should categorize results by synthesis method and defect mitigation strategies to identify trends .

What methodologies are effective for assessing the thermal stability of this compound under reactive atmospheres?

Advanced Research Question
Thermal degradation mechanisms in NbSe₃ involve Se sublimation above 450°C and oxidation in humid air. Researchers should:

  • In Situ XRD/TGA : Monitor phase transitions and mass loss in real-time under controlled gas flows (e.g., Ar vs. O₂/Ar mixtures) .
  • Accelerated Aging Tests : Expose samples to 85°C/85% relative humidity for 500+ hours, followed by TEM to analyze surface passivation layers.
  • DFT Modeling : Predict decomposition pathways by calculating activation energies for Se vacancy migration. Correlate simulations with experimental Arrhenius plots .

How can machine learning (ML) models predict the optoelectronic properties of this compound-based heterostructures?

Advanced Research Question
ML approaches reduce experimental trial-and-error by:

  • Feature Engineering : Use domain-specific descriptors (e.g., electronegativity differences, interlayer distances) to train models on existing NbSe₃-X (X = graphene, MoS₂) data .
  • Transfer Learning : Adapt models trained on related trichalcogenides (e.g., TaSe₃) to predict NbSe�3 bandgaps and carrier mobilities.
  • Active Learning : Iteratively refine models with high-throughput experimental data on Se vacancy concentrations and interfacial strain. Validate predictions via spectroscopic ellipsometry .

What are the reproducibility challenges in synthesizing phase-pure this compound, and how can they be mitigated?

Advanced Research Question
Reproducibility issues stem from:

  • Se Volatility : Use excess Se (5–10% molar excess) in sealed ampoules and optimize cooling rates (2–5°C/min) to prevent non-equilibrium phases.
  • Impurity Phases : Post-synthesis annealing at 550°C in Se vapor eliminates NbSe₂ impurities.
  • Interlaboratory Calibration : Adopt shared reference samples and publish detailed synthesis logs with raw XRD/EDS data in supplementary materials .

How can Taguchi experimental design and ANOVA optimize doping strategies for enhancing this compound’s CDW transition temperatures?

Advanced Research Question
Taguchi methods identify optimal doping levels (e.g., Ti, Ta) by:

  • Parameter Screening : Test dopant concentrations (0.1–5.0 at%), annealing temperatures, and cooling rates as control factors.
  • Signal-to-Noise (S/N) Ratios : Maximize S/N for transition temperature (e.g., higher-is-better for Tc).
    ANOVA quantifies the significance of each factor, with dopant concentration typically contributing >60% to variance. Follow-up TEM studies correlate doping with CDW coherence lengths .

What comparative frameworks are suitable for evaluating this compound against other transition metal trichalcogenides in device applications?

Advanced Research Question
Benchmark NbSe₃ against TaSe₃, TiS₃, and ZrTe₃ using:

  • Figure of Merit (FoM) : Combine carrier mobility, thermal conductivity, and CDW transition temperatures into a normalized score.
  • Failure Mode Analysis : Assess environmental stability under UV exposure and cyclic thermal stress.
  • Cost-Benefit Analysis : Weigh synthesis complexity against performance metrics using techno-economic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.